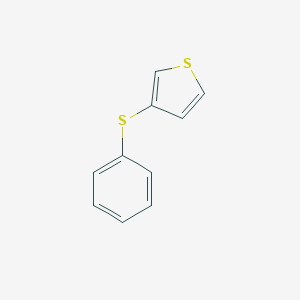

3-(Phenylthio)thiophene

Descripción general

Descripción

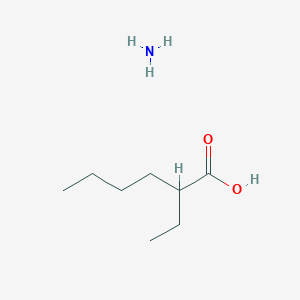

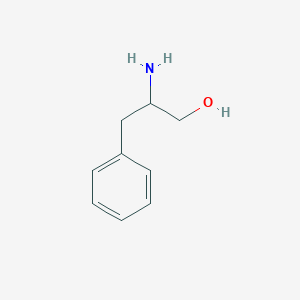

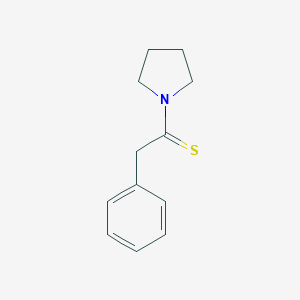

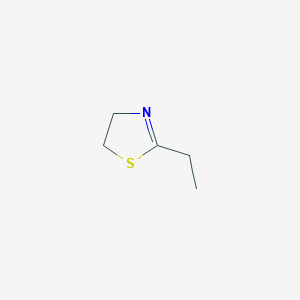

3-(Phenylthio)thiophene is a sulfur-containing heteroaromatic compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their diverse applications in material science and pharmaceuticals, exhibiting a wide spectrum of biological activities and being utilized in various electronic devices such as transistors, sensors, and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium or nickel-catalyzed cross-coupling reactions, as well as ring closure reactions using reagents like P4S10. For example, thieno[3,2-b]thiophenes with para-substituted phenyl groups at C-3 have been synthesized through a ring closure reaction, yielding moderate to high yields . Similarly, the synthesis of 2-phenylthieno[3,4-b]thiophene was carried out in two steps from dibromothiophene and phenylacetylene . These methods demonstrate the versatility and efficiency of current synthetic approaches to thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 3-(Phenylthio)thiophene, is characterized by a planar thiophene ring, which is a common feature contributing to their electronic properties. The crystal structure of related compounds shows that the thiophene ring is planar, and the substituents can cause deviations from this plane, affecting the overall molecular conformation .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including electropolymerization, cycloaddition, and coupling reactions. For instance, electropolymerization of 2-phenylthieno[3,4-b]thiophene affords a novel low band gap polymer . Cycloaddition reactions of tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide yield exo and endo adducts . These reactions are crucial for the functionalization and application of thiophene derivatives in material science.

Physical and Chemical Properties Analysis

Thiophene derivatives exhibit a range of physical and chemical properties, including varying optical band gaps, oxidation potentials, and thermal stability. For example, thieno[3,2-b]thiophenes display absorbance between 300 and 365 nm and have oxidation potentials above 1.0 V . The low band gap polymer derived from 2-phenylthieno[3,4-b]thiophene has an Egap of approximately 0.85 eV . The thermal stability of these compounds is also noteworthy, with poly(3-phenylthiophene) showing stability up to 450°C . These properties are essential for their use in electronic applications.

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .

- Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Material Science

- Thiophene derivatives are used in the production of certain types of polymers, notably polythiophenes .

- These are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

- The methods of application or experimental procedures would involve the synthesis and processing of these polymers into the desired forms for use in these applications .

-

Corrosion Inhibitors

-

Organic Semiconductors

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)

-

Synthetic Thiophene in Therapeutics

- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

- The methods of application or experimental procedures would involve the synthesis of these compounds and their incorporation into various therapeutic drugs .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

-

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) in Organic Electronic Materials

Safety And Hazards

Direcciones Futuras

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have numerous applications in different research areas, including organic electronics and sensors .

Propiedades

IUPAC Name |

3-phenylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYNBKIZHCGYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381183 | |

| Record name | 3-(Phenylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylthio)thiophene | |

CAS RN |

16718-11-9 | |

| Record name | 3-(Phenylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.